molecular formula C16H16Cl2N2O4S B2834951 ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393839-01-5

ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2834951
CAS No.: 393839-01-5
M. Wt: 403.27
InChI Key: DJYJWADKEWCTGJ-MNDPQUGUSA-N
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Description

Ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a dioxolane-like structure. Its key functional groups include:

  • A 2,4-dichlorophenoxy substituent, known for its bioactivity in agrochemicals .
  • A thiazole ring substituted with methyl groups and an ethyl carboxylate ester, which may influence solubility and reactivity.

Properties

IUPAC Name

ethyl 2-[2-(2,4-dichlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c1-4-23-15(22)14-9(2)20(3)16(25-14)19-13(21)8-24-12-6-5-10(17)7-11(12)18/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYJWADKEWCTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenoxy Group: The 2,4-dichlorophenoxy group is introduced via nucleophilic substitution reactions, often using 2,4-dichlorophenol and an appropriate leaving group.

    Formation of the Imino Group: The imino group is formed through the condensation of an amine with an aldehyde or ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups within the molecule.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Agricultural Applications

Pesticide and Herbicide Potential
The presence of the dichlorophenoxy group in the compound suggests significant potential as a pesticide or herbicide. Compounds with similar structures have been shown to exhibit herbicidal activity, making this compound a candidate for further exploration in agricultural chemistry.

Table 1: Comparison of Similar Compounds

Compound Name Structural Features Biological Activity
2-(2,4-Dichlorophenoxy)acetic acidContains a dichlorophenoxy groupHerbicidal
5-MethylthiazoleThiazole ring structureAntimicrobial
Ethyl 4-amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylateSimilar thiazole structureAnticancer

This table illustrates the diversity within the thiazole family and highlights the unique combination of functional groups present in ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate that may confer specific biological activities not found in others.

Pharmaceutical Applications

Antimicrobial and Anticancer Activities
Research indicates that compounds containing thiazole rings are often associated with significant biological activities, including antimicrobial and anticancer properties. The synthesis of this compound could lead to the development of new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

In studies involving thiazole derivatives, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Further investigation into its mechanism of action could reveal insights into its potential as an anticancer agent.

Cosmetic Applications

Topical Formulations
The compound's solubility and bioavailability due to its ethyl ester functional group suggest potential applications in cosmetic formulations. The incorporation of such compounds can enhance the stability and efficacy of topical products aimed at skin care and treatment.

Insights from Cosmetic Research

Recent studies have emphasized the importance of formulation design in cosmetic products. The interaction between raw materials can significantly affect the product's effectiveness and safety. This compound could be evaluated for its moisturizing properties and skin compatibility through rigorous testing protocols used in dermatology .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural Analogues with 2,4-Dichlorophenoxy Substituents

The 2,4-dichlorophenoxy group is a common motif in agrochemicals. Key analogues include:

Compound Name Core Structure Functional Differences Use Case
Etaconazole 1,3-Dioxolane + triazole Triazole ring instead of thiazole Fungicide
Propiconazole 1,3-Dioxolane + triazole Propyl substituent on dioxolane Fungicide
Cyclanilide Cyclopropane + urea linkage Urea group instead of imino-acetyl Plant growth regulator

Key Observations :

  • Etaconazole and Propiconazole share the 2,4-dichlorophenoxy group but replace the thiazole with a triazole ring, enhancing antifungal activity through cytochrome P450 inhibition .
  • The ethyl carboxylate in the target compound may improve solubility compared to non-esterified analogues like Cyclanilide.

Heterocyclic Systems and Bioactivity

The thiazole ring in the target compound contrasts with triazoles in Etaconazole/Propiconazole. Thiazoles are less common in fungicides but exhibit diverse bioactivity, including herbicidal and antibacterial effects. For example:

  • Thiabendazole: A thiazole-based fungicide lacking the dichlorophenoxy group but sharing the heterocyclic core.
  • Sulfathiazole : A sulfonamide antibiotic with a thiazole ring.

This could enhance binding to biological targets compared to simpler esters.

Physicochemical Properties and Reactivity

Using the lumping strategy (grouping structurally similar compounds) , the target compound can be compared to other dichlorophenoxy derivatives:

Property Target Compound Etaconazole Propiconazole
Molecular Weight ~420 g/mol (estimated) 328.2 g/mol 342.2 g/mol
LogP ~3.5 (predicted) 3.8 4.1
Hydrogen Bond Donors 1 (imino NH) 1 (triazole NH) 1 (triazole NH)

Notes:

  • Higher molecular weight and ester group in the target compound may reduce volatility compared to non-esterified analogues.
  • The dichlorophenoxy group contributes to lipophilicity (LogP), favoring membrane permeability in agrochemical applications .

Biological Activity

Ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that exhibits significant biological activity. The compound's structure suggests potential applications in agriculture as a pesticide or herbicide due to the presence of the 2,4-dichlorophenoxy group. Additionally, compounds containing thiazole rings are known for a variety of biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C18H18Cl2N3O4S
  • Molecular Weight : 426.33 g/mol
  • CAS Number : 865198-97-6

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. This compound demonstrates promising activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli1.56 – 6.25 μg/mL
Pseudomonas aeruginosa1.56 – 6.25 μg/mL
Bacillus subtilis1.56 – 6.25 μg/mL
Staphylococcus aureus1.56 – 6.25 μg/mL

The compound has shown effectiveness in inhibiting the enzyme ecKAS III with an IC50 value of 5.3 μM, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

Research on related thiazole derivatives has indicated significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have demonstrated in vivo inhibition of inflammation by over 80% compared to standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess similar properties.

Anticancer Activity

Thiazole derivatives are recognized for their anticancer potential. Several studies have indicated that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. For example:

Compound NameIC50 (μM)Activity Type
Compound A<10Antitumor
Compound B<20Antitumor
Ethyl Thiazole Derivative<30Antitumor

The presence of electron-withdrawing groups and specific substitutions on the thiazole ring has been correlated with increased anticancer activity .

Case Studies

A study conducted on a series of thiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. Notably:

  • Compound 1k : Exhibited an 81% reduction in inflammation.
  • Compound 1m : Showed a similar profile with significant anti-inflammatory effects.

These findings indicate that this compound could be developed further for therapeutic applications based on its structural similarities to these effective compounds .

Q & A

Q. How do solvent polarity and catalyst choice affect reaction pathways (e.g., competing cyclization vs. polymerization)?

  • Methodology : Screen solvents (DMF, THF, acetonitrile) to favor imine cyclization. Lewis acids (e.g., ZnCl₂) accelerate thiazole ring formation. Kinetic studies (GC-MS) identify intermediates and competing side reactions .

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